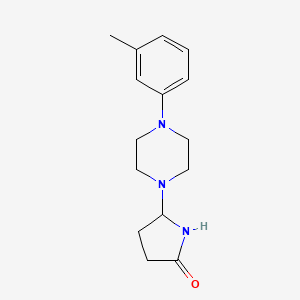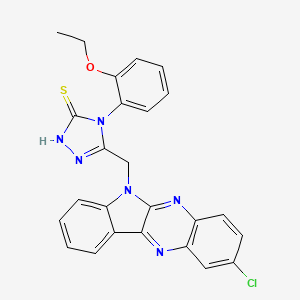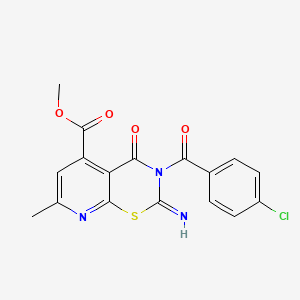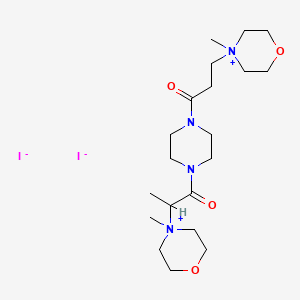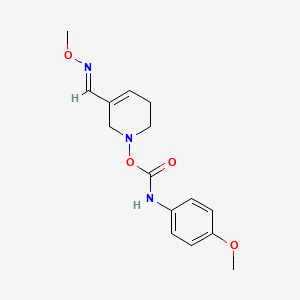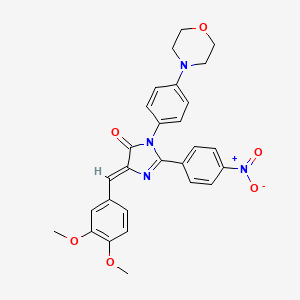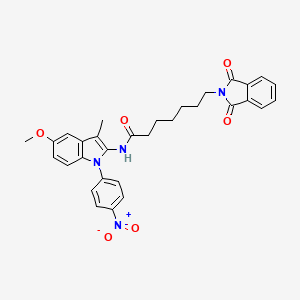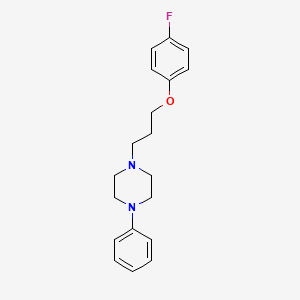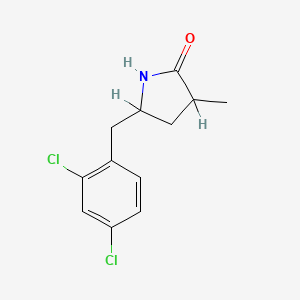
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinyloxy group, a dimethylphenylamino group, and a tetramethyl-substituted carbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- include other pyrrolidinyloxy derivatives and compounds with similar structural features, such as:
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-(((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy .
Uniqueness
The uniqueness of 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102132-47-8 |
|---|---|
Molecular Formula |
C19H29N3O3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O3/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22(25)19(14,5)6/h7-9,14,25H,10-11H2,1-6H3,(H,20,24)(H,21,23) |
InChI Key |
KFYVERGVTZSTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2CC(N(C2(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



